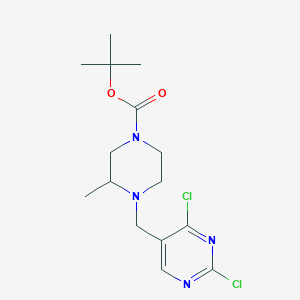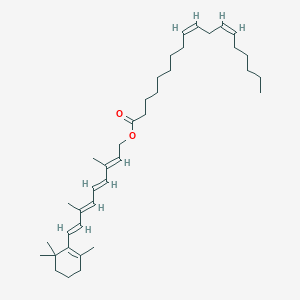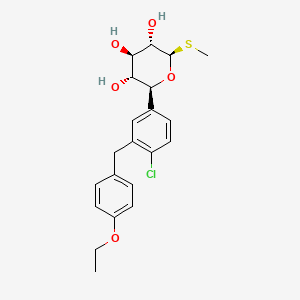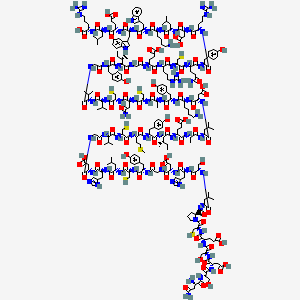
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate is a piperazine-based heterocyclic compound featuring a dichloropyrimidine moiety. Its structure comprises a tert-butyl carbamate-protected piperazine ring, a 3-methyl substituent, and a 2,4-dichloropyrimidin-5-ylmethyl group. The dichloropyrimidine scaffold is notable for its electron-withdrawing properties, which influence reactivity and intermolecular interactions.
Preparation Methods
The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with tert-butyl 4-(aminomethyl)-3-methylpiperazine-1-carboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process .
In industrial production, the compound can be synthesized in larger quantities using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In the field of chemistry, tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including substitution, oxidation, reduction, and hydrolysis.
Biology
The compound has been utilized in biological studies to explore molecular interactions and biochemical pathways. It can modulate the activity of enzymes or receptors by binding to specific molecular targets, which is critical for understanding metabolic processes and drug design.
Pharmaceutical Applications
Research indicates potential pharmaceutical applications of this compound, particularly in cancer therapy and infectious disease treatment. Its structural characteristics may contribute to its efficacy against various biological targets.
The biological activity of this compound has been highlighted in several studies:
Case Study: Anticancer Activity
A study demonstrated that related pyrimidine derivatives exhibited significant inhibitory effects on cancer cell lines such as MDA-MB-231 with an IC50 value of 0.126 μM . This selectivity suggests potential for targeted therapies that minimize damage to healthy cells.
Case Study: Antimalarial Potential
Compounds structurally similar to this compound have shown promise in antimalarial research. Further exploration into their pharmacological profiles could lead to new therapeutic options against malaria .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Implications
The target compound is compared to analogs with variations in the pyrimidine ring substituents, piperazine substitution patterns, and functional groups (Table 1).
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Dichloropyrimidine vs. Aminohydroxyphenylpyrimidine (Analog 1): The 2,4-dichloro groups in the target compound are strongly electron-withdrawing, reducing the pyrimidine ring’s basicity compared to the electron-donating amino and hydroxyl groups in Analog 1. This difference impacts solubility: Analog 1 exhibits higher aqueous solubility due to H-bonding capabilities, while the target compound’s dichloro groups enhance lipid membrane permeability .
- 3-Methylpiperazine vs. This may stabilize specific conformations critical for target binding in biological systems .
Crystallographic and Supramolecular Features
- Crystal Packing:
Analog 1 forms supramolecular tapes via N–H⋯N and O–H⋯O hydrogen bonds, with a dihedral angle of 25.6° between aromatic rings . In contrast, the target compound’s dichloro substituents likely favor halogen bonding (C–Cl⋯π or C–Cl⋯N interactions), leading to denser packing and higher melting points. - Piperazine Conformation: The tert-butyl carbamate group in all analogs enforces a chair conformation on the piperazine ring, but the 3-methyl substituent in the target compound may distort this geometry, affecting intermolecular interactions .
Biological Activity
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential pharmaceutical applications. The compound features a tert-butyl group, a piperazine ring, and a dichloropyrimidine moiety, which contribute to its biological activity. This article aims to explore the biological activity of this compound by reviewing relevant literature, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C15H19Cl2N4O2, with a molecular weight of approximately 357.24 g/mol. The presence of the dichloropyrimidine group is significant as it can enhance the compound's interaction with various biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The dichloropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. The piperazine ring enhances the binding affinity to these targets while the tert-butyl ester group may influence solubility and stability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antimalarial Properties : The compound has shown potential in the development of antimalarial agents due to its structural characteristics.
- Anticancer Activity : Studies have demonstrated that derivatives of pyrimidine compounds can inhibit cell proliferation in cancer cell lines. For instance, related compounds have exhibited IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong inhibitory effects on tumor growth .
- Inhibition of Matrix Metalloproteinases (MMPs) : Some studies suggest that these compounds may inhibit MMPs, which are involved in cancer metastasis and tissue remodeling .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Pyrimidine Derivative | Inhibition of MDA-MB-231 cells | 0.126 μM | |
| M4 Compound | Inhibition of β-secretase 1 | 15.4 nM | |
| MMP Inhibitor | Inhibition of MMP-2 and MMP-9 | Not specified |
Case Study: Anticancer Activity
In a study published by MDPI, a pyrimidine-based compound exhibited potent inhibitory effects on cancer cell lines while showing selectivity against non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .
Case Study: Antimalarial Potential
Research has indicated that compounds with similar structures to this compound may possess antimalarial properties. This highlights the importance of further investigations into their pharmacological profiles for potential therapeutic applications against malaria.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions affect yield?
Basic Research Question
The synthesis of tert-butyl piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, describes two methods (A and B) for synthesizing a structurally similar compound:
- Method A : Reaction in THF with aqueous HCl yielded 79% product after 2 hours at room temperature.
- Method B : Use of 1M HCl in ethyl acetate reduced reaction time to 5 minutes but lowered yield to 60% due to solvent polarity effects.
Key Variables :
- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while ethyl acetate may reduce side reactions.
- Acid concentration : Higher HCl concentration accelerates deprotection but risks byproduct formation.
- Temperature : Room temperature minimizes thermal degradation of sensitive pyrimidine moieties.
Methodological Recommendation :
Optimize by screening solvent systems (e.g., DCM/THF mixtures) and monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How can NMR spectroscopy confirm structural integrity, and what are critical spectral assignments?
Basic Research Question
¹H and ¹³C NMR are critical for verifying substituent positions. provides reference data for a related compound:
- ¹H NMR (CDCl₃) :
- δ 1.45 ppm (t-Bu, 9H, s).
- δ 3.70 ppm (CH₂CO₂Me, 2H, t).
- δ 4.20 ppm (piperazine-CH₂, 2H, m).
- ¹³C NMR :
- δ 28.2 ppm (t-Bu CH₃).
- δ 154.5 ppm (Boc carbonyl).
Methodological Steps :
Assign t-Bu and Boc groups first to confirm protecting group stability.
Integrate CH₂ signals to verify substitution patterns.
Compare with computational predictions (e.g., ACD/Labs) to resolve ambiguities .
Q. What advanced crystallization techniques ensure high-purity single crystals for X-ray diffraction?
Advanced Research Question
highlights slow evaporation from ethanol as a reliable method. Key steps:
Dissolve the compound in warm ethanol (50°C).
Filter through a 0.2 µm PTFE membrane to remove particulates.
Allow slow evaporation in a desiccator (20°C, 48–72 hours).
Critical Factors :
- Solvent purity : HPLC-grade ethanol minimizes impurities.
- Crystal mounting : Use cryo-loops with Paratone-N oil to prevent dehydration.
- Validation : Check for Rint < 0.05 ( ) to ensure data quality .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Advanced Research Question
Contradictions between NMR, MS, or IR data often arise from:
- Rotamers : Piperazine rings may exhibit conformational flexibility, splitting NMR signals (e.g., δ 3.5–4.5 ppm for CH₂ groups).
- Isobaric impurities : High-resolution MS (HRMS) with <5 ppm error resolves ambiguities (e.g., m/z 385.47 for [M+H]⁺ in ).
Resolution Workflow :
Repeat analysis under standardized conditions (e.g., 25°C for NMR).
Perform 2D NMR (COSY, HSQC) to assign coupling patterns.
Cross-validate with elemental analysis (C, H, N ±0.4%) .
Q. What in silico methods predict pharmacokinetic properties for this compound?
Advanced Research Question
lists key parameters for related piperazine derivatives:
- Log S (ESOL) : -3.5 to -4.0 (moderate solubility).
- Bioavailability Score : 0.55 (indicating moderate absorption).
Tools and Workflow :
SwissADME : Predicts BBB permeability (likely low due to high TPSA >80 Ų).
Molinspiration : Screens for GPCR or kinase target affinity.
ADMETLab 2.0 : Estimates CYP450 inhibition risk (e.g., CYP3A4) .
Q. How does the piperazine ring conformation impact intermolecular interactions?
Advanced Research Question
reveals that chair conformations in piperazine derivatives facilitate hydrogen bonding (e.g., O–H⋯N) and π-π stacking (3.59 Å inter-centroid distance).
Impact on Solid-State Properties :
- Hydrophobic interactions : Axial t-Bu groups enhance crystal packing (V = 2080 ų in ).
- Supramolecular tapes : Centrosymmetric synthons stabilize the lattice, critical for reproducibility in polymorph studies .
Q. What strategies mitigate degradation during storage?
Basic Research Question
recommends:
- Storage : -20°C under argon in amber vials (light yellow solid indicates oxidation sensitivity).
- Handling : Use gloveboxes (O₂ <1 ppm) for hygroscopic intermediates.
- Stability Monitoring : Quarterly HPLC checks (95% purity threshold) .
Q. How does HRMS differentiate isobaric impurities in this compound?
Advanced Research Question
reports ESI-MS m/z 270 ([M+H]⁺). HRMS (Q-TOF) with 10 ppm resolution can distinguish:
- Target : C₁₅H₂₀Cl₂N₄O₂ (calc. 369.0864).
- Impurity (dechlorinated) : C₁₅H₂₁ClN₄O₂ (calc. 333.1353).
Method :
Use electrospray ionization (ESI+) with 0.1% formic acid.
Calibrate with NaTFA clusters.
Properties
Molecular Formula |
C15H22Cl2N4O2 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-10-8-21(14(22)23-15(2,3)4)6-5-20(10)9-11-7-18-13(17)19-12(11)16/h7,10H,5-6,8-9H2,1-4H3 |
InChI Key |
MCKIOOQIHGXWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC2=CN=C(N=C2Cl)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















